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Compound of Interest

Compound Name: (S)-1-(4-Fluorophenyl)ethanol

Cat. No.: B012008 Get Quote

This guide provides a comprehensive overview of the spectroscopic analysis of the chiral

alcohol (S)-1-(4-Fluorophenyl)ethanol, a key intermediate in the synthesis of various

pharmaceutical compounds. The following sections detail the Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols

utilized for their acquisition. This document is intended for researchers, scientists, and

professionals in the field of drug development and chemical analysis.

Quantitative Spectroscopic Data
The empirical formula for (S)-1-(4-Fluorophenyl)ethanol is C₈H₉FO, with a molecular weight

of 140.16 g/mol .[1][2] The spectroscopic data presented below provides a detailed structural

confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of

an organic molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity

of hydrogen atoms in the molecule.
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.33 m - 2H Ar-H

7.02 m - 2H Ar-H

4.85 q 6.4 1H CH-OH

2.02 s - 1H OH

1.46 d 6.4 3H CH₃

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments within the

molecule.

Chemical Shift (δ) ppm Assignment

160.1 C-F

141.5 Ar-C

127.0 Ar-CH

115.2 Ar-CH

69.8 CH-OH

25.3 CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Assignment

3363 O-H stretch (alcohol)

1605 C=C stretch (aromatic)

1510 C=C stretch (aromatic)

1084 C-O stretch (secondary alcohol)

836 C-H bend (para-disubstituted aromatic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

m/z Interpretation

140 [M]⁺ (Molecular Ion)

125 [M - CH₃]⁺

97 [M - CH₃ - CO]⁺ or [C₆H₄F]⁺

77 [C₆H₅]⁺

75 [C₆H₃]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation: A sample of (S)-1-(4-Fluorophenyl)ethanol (approximately 5-10 mg)

was dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL). The solution was

then transferred to a 5 mm NMR tube.
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Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

¹H NMR Acquisition: The proton NMR spectrum was acquired with a sufficient number of

scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per

million (ppm) relative to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled

pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ

77.16 ppm).

Infrared (IR) Spectroscopy Protocol
Sample Preparation: A drop of neat (S)-1-(4-Fluorophenyl)ethanol was placed between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Instrumentation: The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum was obtained by scanning the sample over the mid-infrared

range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates was

recorded and subtracted from the sample spectrum to eliminate atmospheric and

instrumental interferences.

Mass Spectrometry (MS) Protocol
Sample Introduction: A dilute solution of (S)-1-(4-Fluorophenyl)ethanol in a volatile organic

solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer.

Ionization Method: Electron Ionization (EI) was used to generate charged fragments of the

molecule. The sample was bombarded with a high-energy electron beam (typically 70 eV).

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

Detection: The abundance of each ion was measured by a detector, and the data was

presented as a mass spectrum.
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Workflow and Data Interpretation
The logical flow of spectroscopic analysis is crucial for the unambiguous identification and

characterization of a chemical compound. The following diagram illustrates the typical workflow.

Spectroscopic Analysis Workflow for (S)-1-(4-Fluorophenyl)ethanol
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Caption: A logical workflow for the spectroscopic analysis of (S)-1-(4-Fluorophenyl)ethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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